DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H47FN5O7P |

|---|---|

Molecular Weight |

747.8 g/mol |

IUPAC Name |

3-[[(2R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C39H47FN5O7P/c1-26(2)45(27(3)4)53(50-22-10-21-41)52-34-23-36(44-24-33(40)37(42)43-38(44)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H2,42,43,46)/t34?,35-,36-,53?/m1/s1 |

InChI Key |

KGJHTXLOSNZKSM-UMTJGLDMSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N)F |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

The quintessential guide to DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite: Chemical Properties and Synthetic Applications

Introduction: A paradigm shift in oligonucleotide synthesis

In the dynamic landscape of nucleic acid chemistry, the pursuit of modified oligonucleotides with enhanced therapeutic and diagnostic potential is relentless. Among the arsenal of modified phosphoramidites, DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite stands out as a critical building block for the synthesis of oligonucleotides with unique biological properties. The strategic placement of a fluorine atom at the 5-position of the cytidine ring introduces profound electronic effects, influencing base pairing, thermal stability, and enzymatic interactions. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential. The incorporation of 5-fluorocytidine is a key strategy in the study of DNA cytosine methyltransferases, as it can act as a mechanism-based inhibitor, forming a covalent adduct with the enzyme.[1] This technical guide will delve into the nuances of utilizing this powerful reagent, from its fundamental chemical characteristics to detailed protocols for its successful incorporation and subsequent deprotection in automated oligonucleotide synthesis.

Core Chemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. These properties dictate its stability, solubility, and reactivity during oligonucleotide synthesis.

| Property | Value | Source |

| Molecular Formula | C39H47FN5O7P | [2][3] |

| Molecular Weight | 747.79 g/mol | [1][2] |

| CAS Number | 143774-48-5 | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | [4] |

| Storage Conditions | -20°C to -80°C, under dry, inert atmosphere (e.g., Argon) | [1][5] |

Automated Oligonucleotide Synthesis: Incorporation of 5-Fluoro-2'-deoxycytidine

The integration of DMTr-5-fluoro-2'-deoxycytidine into synthetic oligonucleotides is seamlessly achieved through standard automated phosphoramidite chemistry. However, meticulous attention to anhydrous conditions is crucial to ensure high coupling efficiency, as phosphoramidites are susceptible to hydrolysis.[6][7]

Pre-synthesis Preparation: Ensuring Anhydrous Conditions

The presence of water is a primary contributor to low coupling efficiency.[6][7] Therefore, all reagents and solvents must be rigorously dried.

-

Solvents: Use anhydrous acetonitrile with a water content of <30 ppm, preferably <10 ppm.[4]

-

Phosphoramidite Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.[4] To ensure dryness, molecular sieves can be added to the solvent at least 24 hours prior to use.[4]

The Synthesis Cycle: A Step-by-Step Protocol

The automated synthesis cycle for incorporating the modified phosphoramidite follows the standard four steps: deblocking, coupling, capping, and oxidation.

Caption: Automated oligonucleotide synthesis cycle.

Step 1: Deblocking (Detritylation)

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).

-

Time: 60-180 seconds.[8]

-

Purpose: Removes the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

Step 2: Coupling

-

Reagents:

-

0.1 M this compound in anhydrous acetonitrile.

-

Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Time: 30-600 seconds. Modified phosphoramidites may require longer coupling times than standard bases. A typical starting point is 180-300 seconds.[8]

-

Purpose: The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[9]

Step 3: Capping

-

Reagents:

-

Capping Reagent A (e.g., acetic anhydride in THF/pyridine).

-

Capping Reagent B (e.g., N-methylimidazole in THF).

-

-

Time: 30-60 seconds.[8]

-

Purpose: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.[10]

Step 4: Oxidation

-

Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.

-

Time: 30-60 seconds.[8]

-

Purpose: Oxidizes the unstable phosphite triester to a stable phosphate triester, completing the nucleotide addition cycle.[11]

Deprotection of 5-Fluoro-2'-deoxycytidine-Containing Oligonucleotides: A Critical Step

The final deprotection step is crucial for obtaining a high-purity, functional oligonucleotide. The 5-fluorocytosine moiety is sensitive to certain deprotection conditions, which can lead to unwanted side reactions. Therefore, a carefully selected deprotection strategy is essential.[1]

Choosing the Right Deprotection Strategy

The choice of deprotection method depends on the other components of the oligonucleotide, such as other modified bases or fluorescent dyes that may be sensitive to harsh conditions.[12][13]

Caption: General deprotection workflow.

Standard Deprotection Protocol

For oligonucleotides containing only standard bases and the 5-fluoro-2'-deoxycytidine modification, a standard deprotection protocol using concentrated ammonium hydroxide is often sufficient.

-

Reagent: Concentrated ammonium hydroxide (28-30%).

-

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide.

-

Heat at 55°C for 8-12 hours.

-

Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporate the ammonium hydroxide solution to dryness.

-

Mild Deprotection Protocol for Sensitive Oligonucleotides

For oligonucleotides containing base-labile modifications or sensitive dyes, a milder deprotection strategy is necessary to prevent degradation.

-

Reagent: A mixture of aqueous ammonium hydroxide and methylamine (AMA) (1:1 v/v).[12]

-

Procedure:

-

Transfer the solid support to a sealed vial.

-

Add the AMA solution.

-

Heat at 65°C for 10-15 minutes.[12]

-

Cool, transfer the supernatant, and evaporate to dryness.

-

-

Alternative Mild Deprotection: 0.05 M potassium carbonate in methanol.

-

Procedure:

Applications in Research and Drug Development

The unique properties imparted by the 5-fluoro modification make oligonucleotides containing 5-fluoro-2'-deoxycytidine valuable tools in various research and therapeutic applications.

-

Mechanism-Based Inhibition of DNA Methyltransferases: The 5-fluorocytosine residue can act as a suicide inhibitor of DNA cytosine-5-methyltransferases, forming a stable covalent complex with the enzyme. This allows for the detailed study of the enzyme's catalytic mechanism.[1]

-

Antisense and RNAi Therapeutics: The incorporation of 5-fluoro-2'-deoxycytidine can enhance the nuclease resistance and binding affinity of antisense oligonucleotides and siRNAs, potentially improving their therapeutic efficacy.

-

Diagnostic Probes: The altered hybridization properties of 5-fluorocytidine-containing oligonucleotides can be exploited in the design of highly specific probes for various diagnostic assays.

Safety and Handling: A Prudent Approach

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in oligonucleotide synthesis and deprotection.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling Phosphoramidites: Phosphoramidites are moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques.[15] Avoid inhalation of the powder.

-

Handling Deprotection Reagents: Concentrated ammonium hydroxide and methylamine are corrosive and have strong, irritating odors. Work in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and powerful reagent for the synthesis of modified oligonucleotides with significant potential in research and drug development. A comprehensive understanding of its chemical properties, coupled with meticulous attention to synthetic and deprotection protocols, is essential for its successful application. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this important building block in their scientific endeavors.

References

-

Marasco, C. J., Jr., et al. (1992). A convenient method for the direct incorporation of 5-fluoro-2'-deoxycytidine into oligodeoxynucleotides. The Journal of Organic Chemistry, 57(23), 6363-6365. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9987612, this compound. PubChem. Retrieved from [Link]

- BenchChem (2025). Troubleshooting low coupling yields in modified oligonucleotide synthesis. BenchChem Technical Support Center.

- BenchChem (2025). Troubleshooting low coupling efficiency in oligonucleotide synthesis. BenchChem Technical Support Center.

-

Rayner, S., et al. (1998). An automated multiplex oligonucleotide synthesizer: development of high-throughput, low-cost DNA synthesis. Genome Research, 8(7), 741-747. [Link]

- TriLink BioTechnologies (n.d.). CleanAmp™ Primers Synthesis Protocol. Glen Report 21.12.

- Crenshaw, C. (n.d.). This compound. Cansa Technology.

- Glen Research (n.d.). Deprotection. Glen Report 25 Supplement.

- Glen Research (2020). Deprotection Guide.

- TriLink BioTechnologies (n.d.). Use of Custom Synthesized Phosphoramidite Reagents.

-

Zhang, Z., & Tang, X. (2018). Oligonucleotide synthesis under mild deprotection conditions. Molecules, 23(10), 2651. [Link]

- TriLink BioTechnologies (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.

- Glen Research (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.21.

-

Yeung, A. T., & Miller, C. G. (1990). A general method of optimizing automated DNA synthesis to decrease chemical consumption to less than half. Analytical Biochemistry, 187(1), 66-75. [Link]

- Glen Research (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24.

- LGC Biosearch Technologies (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.

- BenchChem (2025). Application Notes and Protocols for Phosphoramidite-Based Oligonucleotide Synthesis.

- SigutLabs (2021).

-

Madsen, C. S., & Nielsen, T. E. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 1-8. [Link]

- Scribd (n.d.). Deprotection Guide 20200110.

-

PubChem (n.d.). This compound. Retrieved from [Link]

- GENEWIZ (2025). A Beginner's Guide to Artificial DNA Synthesis.

- ATDBio (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.

- ResearchGate (n.d.).

- Glen Research (n.d.).

- BroadPharm (n.d.). 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite.

- Sigma-Aldrich (n.d.). DMT-2′Fluoro-dA(bz) Phosphoramidite.

- Biosynth (n.d.). N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite.

-

Kumar, R., & Gupta, K. C. (2008). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Oligonucleotides, 18(1), 87-92. [Link]

- Thermo Fisher Scientific (n.d.). Nucleic Acid Technologies Amidites for Fast Deprotection Conditions.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. This compound | C39H47FN5O7P | CID 9987612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. blog.genewiz.com [blog.genewiz.com]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5'-O-Dimethoxytrityl-5-fluoro-2'-deoxycytidine-3'-O-(N,N-diisopropyl)-2-cyanoethyl-phosphoramidite, a critical building block in the chemical synthesis of modified oligonucleotides. We will dissect its molecular structure, elucidate the functional roles of its constituent parts, and detail its significance in modern therapeutic and diagnostic applications. This document provides field-proven protocols for its incorporation into synthetic DNA and RNA, discusses key quality control parameters, and explores the impact of the 5-fluoro modification on the properties of the resulting oligonucleotides.

Introduction: The Need for Modified Nucleosides

Standard oligonucleotides, while foundational, often lack the necessary stability, binding affinity, and nuclease resistance required for demanding therapeutic and diagnostic applications. Chemical modifications to the nucleobase, sugar, or phosphate backbone are employed to overcome these limitations. The incorporation of 5-fluoro-2'-deoxycytidine (5-F-dC) is a strategic modification that enhances the biophysical properties of oligonucleotides, making them powerful tools in areas like antisense therapy, siRNA, and aptamer development. This guide focuses on the phosphoramidite form of 5-F-dC, the reactive monomer used in automated solid-phase oligonucleotide synthesis.

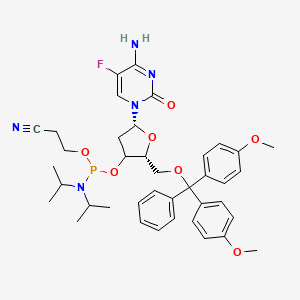

Unpacking the Structure of DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite

The precise structure of this phosphoramidite is key to its function in automated DNA/RNA synthesis. Each component has a distinct and vital role. The full IUPAC name is 3-[[(2R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile[1].

Let's break down the molecule into its three principal components:

-

The Core Nucleoside: 5-fluoro-2'-deoxycytidine (5-F-dC)

-

This is the functional heart of the molecule. The fluorine atom at the 5-position of the cytosine base significantly alters its electronic properties. This modification can increase the thermal stability (melting temperature, Tm) of the resulting oligonucleotide duplex.[2] Oligonucleotides containing 5-F-dC have been explored as potential tools in studying DNA cytosine methyltransferases.[3]

-

-

The 5'-Protecting Group: 4,4'-Dimethoxytrityl (DMTr)

-

The bulky DMTr group is attached to the 5'-hydroxyl of the deoxyribose sugar. Its primary function is to prevent this hydroxyl group from reacting out of turn during the synthesis cycle. It is selectively removed by a brief acid treatment (detritylation) at the beginning of each coupling step, freeing the 5'-hydroxyl for reaction with the next incoming phosphoramidite. A secondary, yet crucial, role of the DMTr group is to provide a means of quantifying the efficiency of each coupling step. When cleaved, the resulting DMTr cation has a strong orange color that can be measured spectrophotometrically.

-

-

The 3'-Reactive Group: Cyanoethyl Phosphoramidite

-

Attached to the 3'-hydroxyl of the sugar, this is the reactive end of the molecule. It consists of a phosphorus (III) atom bonded to a diisopropylamino group and a β-cyanoethyl group. In the presence of an activator, the diisopropylamino group is displaced, creating a highly reactive intermediate that couples with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.[] The cyanoethyl group serves as a protecting group for the phosphate, which is removed during the final deprotection steps.

-

Visualizing the Structure

Caption: Chemical structure of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₉H₄₇FN₅O₇P | [1] |

| Molecular Weight | 747.8 g/mol | [1] |

| Appearance | White to off-white solid | General Knowledge |

| Storage | -20°C under inert gas (e.g., Argon) | [5] |

| Solubility | Acetonitrile, Dichloromethane | [6] |

| Purity (Typical) | ≥98% (by ³¹P NMR and HPLC) | General Supplier Data |

The Role in the Oligonucleotide Synthesis Cycle

The incorporation of 5-F-dC into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle, which is the gold standard for automated DNA and RNA synthesis.[] The cycle consists of four main steps, repeated for each nucleotide addition.

-

Detritylation: The DMTr group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the reactive hydroxyl group.

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with an activator, such as 4,5-dicyanoimidazole (DCI) or 5-ethylthio-1H-tetrazole (ETT).[6][7] The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound chain.[] This forms a new phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation. This prevents the formation of deletion mutations (n-1 sequences) in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage, which is unstable, is oxidized to a more stable phosphotriester linkage using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Workflow: The Phosphoramidite Coupling Cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental Protocols & Methodologies

Protocol 1: Incorporation of 5-F-dC into an Oligonucleotide

This protocol outlines the general steps for using this compound on a standard automated DNA/RNA synthesizer.

A. Reagent Preparation:

-

Phosphoramidite Solution: Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Causality: The use of anhydrous acetonitrile is critical as phosphoramidites are highly susceptible to hydrolysis, which reduces coupling efficiency.[8]

-

Activator Solution: Prepare the activator solution (e.g., 0.25 M DCI in acetonitrile) as per the manufacturer's guidelines.

B. Synthesizer Setup:

-

Install the phosphoramidite and activator bottles on the synthesizer.

-

Prime the reagent lines to ensure fresh reagent is delivered to the synthesis column.

-

Program the desired oligonucleotide sequence, specifying the position(s) for 5-F-dC incorporation.

C. Synthesis Cycle Parameters:

-

Coupling Time: For modified phosphoramidites, a slightly extended coupling time may be beneficial to ensure high efficiency. A coupling time of 3-5 minutes is often recommended, compared to the standard 1-2 minutes for canonical bases.[9] Causality: Steric hindrance or altered reactivity of the modified base can slow down the coupling reaction. Extending the time ensures the reaction goes to completion, maximizing the yield of the full-length product.[]

-

Standard Protocols: Use the synthesizer's standard protocols for the detritylation, capping, and oxidation steps.

D. Post-Synthesis Cleavage and Deprotection:

-

After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups (on the bases and the phosphate backbone) are removed.

-

Use a standard deprotection solution, such as concentrated ammonium hydroxide. The specific time and temperature will depend on the other nucleobases present in the sequence.

Protocol 2: Quality Control of the Phosphoramidite

Verifying the purity of the phosphoramidite before use is a self-validating step that prevents costly synthesis failures.

A. ³¹P NMR Spectroscopy:

-

Objective: To confirm the identity and purity of the phosphoramidite.

-

Method: Dissolve a small sample (~5-10 mg) in anhydrous CDCl₃ or CD₃CN.

-

Expected Result: A clean spectrum showing a major doublet in the characteristic phosphoramidite region (typically δ 145-155 ppm). The presence of significant peaks in other regions, particularly around δ 5-10 ppm, indicates the presence of the H-phosphonate hydrolysis product, signifying degradation.[8]

B. HPLC Analysis:

-

Objective: To quantify the purity of the phosphoramidite.

-

Method: Use a reverse-phase HPLC system with a C18 column.

-

Expected Result: A major peak corresponding to the intact phosphoramidite. Degradation products will typically appear as separate, earlier-eluting peaks. A purity of >98% is desirable for efficient synthesis.

Applications and Impact of 5-Fluoro Modification

The inclusion of 5-F-dC can impart valuable properties to oligonucleotides for various applications:

-

Antisense Oligonucleotides: The enhanced binding affinity can lead to more potent inhibition of target mRNA expression.

-

Aptamers and Probes: The modification can improve the structural stability and target recognition of aptamers and diagnostic probes.[10]

-

19F NMR Studies: The fluorine atom serves as a sensitive NMR probe to study nucleic acid structure and interactions without the need for bulky labels.[11][12][13]

-

Mechanism-Based Inhibition: Oligonucleotides containing 5-F-dC are valuable tools for studying the catalytic mechanisms of enzymes like DNA cytosine methyltransferases.[3]

Conclusion

This compound is a specialized yet indispensable reagent for the synthesis of modified oligonucleotides. Its well-defined structure, with each component playing a critical role, allows for its seamless integration into standard automated synthesis protocols. The resulting 5-fluoro-modified oligonucleotides exhibit enhanced biophysical properties that are highly advantageous for a wide range of research, diagnostic, and therapeutic applications. A thorough understanding of its structure, proper handling, and the rationale behind its use in synthesis are key to leveraging its full potential in the development of next-generation nucleic acid technologies.

References

-

Klimasauskas, S., & Roberts, R. J. (1995). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 23(8), 1399–1404. [Link]

-

Gryaznov, S. M., & Chen, J. K. (1994). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 22(16), 3403–3409. [Link]

-

ST Pharm. (n.d.). 5'-O-Dimethoxytrityl-2'-fluorouridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite. Retrieved from [Link]

-

Glen Research. (n.d.). 5'-Fluorescein Phosphoramidite. Retrieved from [Link]

-

Glen Research. (2008). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report, 21(2). [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Baranowski, M. R., et al. (2020). 5'-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR. Nucleic Acids Research, 48(15), 8209–8224. [Link]

-

Handa, S., et al. (2005). in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine. Nucleic Acids Research, 33(9), 2950–2959. [Link]

-

Baranowski, M. R., et al. (2020). 5'-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR. PubMed. [Link]

-

Glen Research. (n.d.). 5-Me-dC-CE Phosphoramidite. Retrieved from [Link]

-

Glen Research. (2007). Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. Glen Report, 20(1). [Link]

-

Glen Research. (n.d.). Ac-dC-5'-CE Phosphoramidite. Retrieved from [Link]

-

Baranowski, M. R., et al. (2020). 5'-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR. PMC. [Link]

-

Glen Research. (n.d.). 5-I-dC-CE Phosphoramidite. Retrieved from [Link]

-

Pharma Innovation. (n.d.). 5'-O-DMTr-2'-O-TBDMS-5-methoxyuridine-3'-(cyanoethyl-N,N-diisopropyl)phosphoramidite. Retrieved from [Link]

-

Glen Research. (n.d.). 5'-Hexachloro-Fluorescein Phosphoramidite. Retrieved from [Link]

-

Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]

-

Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

-

Solomon, S. D., et al. (2017). Versatile 5'-Functionalization of Oligonucleotides on Solid Support: Amines, Azides, Thiols, and Thioethers via Phosphorus Chemistry. Bioconjugate Chemistry, 28(7), 1846–1852. [Link]

Sources

- 1. This compound | C39H47FN5O7P | CID 9987612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. 5-F dU Oligo Modifications from Gene Link [genelink.com]

- 11. researchgate.net [researchgate.net]

- 12. 5'-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Fluoro-2'-Deoxycytidine in Oligonucleotides: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of modified nucleosides into oligonucleotides has paved the way for significant advancements in molecular biology, diagnostics, and therapeutics. Among these, 5-fluoro-2'-deoxycytidine (5-FdC) has emerged as a powerful tool, primarily owing to its potent mechanism-based inhibition of DNA methyltransferases (DNMTs). This in-depth technical guide provides a comprehensive overview of the function of 5-FdC in oligonucleotides, delving into its mechanism of action, biophysical properties, and diverse applications. We will explore detailed experimental protocols for the synthesis and analysis of 5-FdC-modified oligonucleotides and discuss their utility in studying DNA methylation and as potential therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 5-FdC in their work.

Introduction: The Significance of Fluorination in Nucleoside Analogs

Fluorine, the most electronegative element, possesses a small van der Waals radius, making it an attractive substituent in medicinal chemistry for modulating the biological activity of molecules with minimal steric hindrance. When incorporated at the 5-position of the pyrimidine ring of deoxycytidine, it creates 5-fluoro-2'-deoxycytidine (5-FdC), a nucleoside analog with profound biological consequences. While 5-FdC as a standalone agent has been investigated for its anticancer properties, its site-specific incorporation into oligonucleotides has unlocked a new realm of possibilities for targeted research and therapeutic interventions.[1]

The primary function of 5-FdC within an oligonucleotide is to act as a potent inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[2] This inhibitory action stems from the unique chemical properties conferred by the fluorine atom, which fundamentally alters the enzymatic methylation reaction.

Mechanism of Action: Covalent Trapping of DNA Methyltransferases

DNA methylation, a crucial epigenetic modification, involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 position of cytosine, a reaction catalyzed by DNMTs. The catalytic mechanism of DNMTs proceeds through a covalent intermediate. A cysteine residue in the active site of the enzyme attacks the C6 position of the target cytosine, forming a transient covalent bond. This nucleophilic attack facilitates the subsequent transfer of the methyl group from SAM to the C5 position.

The introduction of a fluorine atom at the C5 position of cytosine within an oligonucleotide creates a "suicide substrate" for DNMTs. When a DNMT attempts to methylate a 5-FdC residue in a DNA strand, the initial nucleophilic attack by the cysteine residue at C6 proceeds as usual, forming a covalent enzyme-DNA adduct. However, the highly stable carbon-fluorine bond at the C5 position prevents the subsequent β-elimination step required to resolve the covalent intermediate and release the enzyme.[2] This results in the irreversible covalent trapping of the DNMT on the DNA, effectively inactivating the enzyme.[3]

This mechanism-based inhibition is highly specific and potent, making 5-FdC-containing oligonucleotides invaluable tools for studying DNMT activity and for the development of targeted epigenetic therapies.

Below is a diagram illustrating the catalytic mechanism of DNMT1 and its inhibition by 5-fluorocytosine.

Caption: Mechanism of DNMT1 inhibition by 5-fluorocytosine.

Synthesis and Purification of 5-FdC-Modified Oligonucleotides

The site-specific incorporation of 5-FdC into oligonucleotides is achieved through standard solid-phase phosphoramidite chemistry on an automated DNA synthesizer.[4][]

Phosphoramidite Synthesis Workflow

The synthesis cycle for incorporating a 5-FdC monomer is analogous to that of standard DNA phosphoramidites and involves four key steps:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide to expose the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: Activation of the 5-FdC phosphoramidite with an activator (e.g., tetrazole or a derivative) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. To ensure high coupling efficiency, especially with modified phosphoramidites, optimized conditions such as extended coupling times or the use of more potent activators may be necessary.[6]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated until the desired oligonucleotide sequence is synthesized.

The following diagram outlines the phosphoramidite synthesis cycle for incorporating a 5-FdC residue.

Caption: Phosphoramidite synthesis cycle for 5-FdC oligonucleotides.

Detailed Protocol for Phosphoramidite Synthesis

Materials:

-

5-Fluoro-2'-deoxycytidine phosphoramidite

-

Standard DNA phosphoramidites (A, G, C, T)

-

Controlled pore glass (CPG) solid support

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

-

Capping solutions (A: acetic anhydride/pyridine/THF; B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/pyridine/water)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure (on an automated DNA synthesizer):

-

Column Installation: A synthesis column containing the initial CPG support is installed on the DNA synthesizer.

-

Cycle 1 (and subsequent cycles):

-

Deblocking: The deblocking solution is passed through the column to remove the DMT group from the support-bound nucleoside.

-

Coupling: The 5-FdC phosphoramidite and activator solution are delivered to the column to initiate the coupling reaction. A coupling time of 3-5 minutes is typically sufficient.

-

Capping: Capping solutions A and B are delivered to the column to block any unreacted 5'-hydroxyl groups.

-

Oxidation: The oxidizing solution is passed through the column to stabilize the newly formed phosphite triester linkage.

-

Wash: The column is washed with anhydrous acetonitrile between each step.

-

-

Final Deblocking: After the final coupling cycle, the terminal DMT group is typically left on (trityl-on) to facilitate purification.

-

Cleavage and Deprotection: The CPG support is treated with concentrated ammonium hydroxide to cleave the synthesized oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases. This is typically performed at 55°C for 8-12 hours.

Purification by High-Performance Liquid Chromatography (HPLC)

Due to the potential for side reactions and incomplete couplings during synthesis, purification of the final oligonucleotide product is crucial. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying 5-FdC-modified oligonucleotides.[7][8]

Principle: RP-HPLC separates molecules based on their hydrophobicity. The "trityl-on" synthesis strategy is particularly advantageous for purification, as the highly hydrophobic DMT group is retained on the full-length product, causing it to be strongly retained on the nonpolar stationary phase of the HPLC column. Truncated failure sequences, which lack the DMT group, are less hydrophobic and elute earlier.

Detailed Protocol for RP-HPLC Purification:

-

Sample Preparation: The crude oligonucleotide solution from the cleavage and deprotection step is filtered to remove any particulate matter.

-

HPLC System: An HPLC system equipped with a C18 reversed-phase column is used.

-

Mobile Phases:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

-

Buffer B: Acetonitrile

-

-

Gradient Elution: A linear gradient of increasing Buffer B concentration is used to elute the oligonucleotides. For example, a gradient of 5% to 50% Buffer B over 30 minutes.

-

Detection: The elution of oligonucleotides is monitored by UV absorbance at 260 nm.

-

Fraction Collection: The peak corresponding to the DMT-on full-length product is collected.

-

Detritylation: The collected fraction is treated with 80% acetic acid to remove the DMT group.

-

Desalting: The final purified oligonucleotide is desalted using a size-exclusion column or ethanol precipitation.

Biophysical Properties of 5-FdC-Modified Oligonucleotides

The incorporation of 5-FdC can influence the biophysical properties of oligonucleotides, particularly their thermal stability.

Thermal Stability (Melting Temperature, Tm)

The melting temperature (Tm) is the temperature at which 50% of a double-stranded oligonucleotide dissociates into single strands. It is a critical parameter for applications such as PCR, hybridization probes, and antisense therapy. The effect of 5-FdC on the Tm of a DNA duplex is generally modest. Some studies have reported a slight increase in thermal stability upon incorporation of 5-fluorinated pyrimidines, which may be attributed to favorable electronic effects of the fluorine atom.[9] However, the overall impact on Tm is sequence-dependent and typically less pronounced than modifications like 5-methylcytosine.

Comparative Thermal Stability Data:

| Oligonucleotide Sequence (12-mer) | Modification | Tm (°C) | ΔTm (°C) |

| 5'-d(CGCGAATTCGCG)-3' | Unmodified | 68.5 | - |

| 5'-d(CGCGAATTCGF CG)-3' | Single 5-FdC | 69.2 | +0.7 |

| 5'-d(CGF CGAATTCGF CG)-3' | Two 5-FdC | 70.1 | +1.6 |

Note: These are representative values and can vary based on buffer conditions and sequence context.

Applications in Research and Drug Development

The unique properties of 5-FdC-containing oligonucleotides make them versatile tools in both basic research and preclinical drug development.

Probing DNA Methyltransferase Activity

Oligonucleotides containing 5-FdC at specific sites are invaluable for studying the kinetics and mechanism of DNMTs. By acting as mechanism-based inhibitors, they allow for the trapping and identification of active DNMTs.

Experimental Workflow for DNMT Inhibition Assay:

Caption: Workflow for a DNMT inhibition assay using 5-FdC oligonucleotides.

Investigating Gene Expression

By inhibiting DNMTs, 5-FdC can lead to the demethylation of promoter regions and the re-expression of silenced genes, such as tumor suppressor genes. Oligonucleotides containing 5-FdC can be used to study the epigenetic regulation of specific genes.

Protocol for Analyzing Gene Expression Changes by RT-qPCR:

-

Cell Culture and Treatment: Culture target cells and treat with 5-FdC-containing oligonucleotides at various concentrations and for different time points.

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a standard RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[10]

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target gene and a reference gene (e.g., GAPDH or β-actin).[11]

-

Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

Therapeutic Potential

The ability of 5-FdC to inhibit DNMTs and reactivate tumor suppressor genes makes it a promising candidate for cancer therapy.[12][13] Oligonucleotides containing 5-FdC offer the potential for targeted delivery to cancer cells, thereby minimizing off-target effects. Clinical trials have been conducted to evaluate the safety and efficacy of 5-FdC, often in combination with other agents, for the treatment of various cancers.[14]

Quantitative Data: IC50 Values of 5-FdC Analogs in Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| HL-60 | Leukemia | 5-aza-2'-deoxycytidine | 0.1 - 0.4 | [15] |

| K562 | Leukemia | 5-aza-2'-deoxycytidine | 0.05 - 0.4 | [15] |

| SW48 | Colon Cancer | 5-aza-2'-deoxycytidine | 0.05 - 0.4 | [15] |

| Cama-1 | Breast Cancer | 5-aza-2'-deoxycytidine | 0.05 - 0.4 | [15] |

| PC3 | Prostate Cancer | 5-aza-2'-deoxycytidine | > 2 | [15] |

| DU145 | Prostate Cancer | 5-aza-2'-deoxycytidine | > 2 | [15] |

| HT29 | Colon Cancer | 5-Fluorouracil | 11.25 | [16] |

| HCT-116 | Colon Cancer | 5-Fluorouracil | 11.3 | [16] |

Note: IC50 values can vary depending on the specific experimental conditions.

Conclusion and Future Perspectives

5-Fluoro-2'-deoxycytidine is a powerful tool for researchers and drug developers interested in the field of epigenetics. Its mechanism-based inhibition of DNMTs provides a highly specific means to study DNA methylation and to develop novel therapeutic strategies. The ability to site-specifically incorporate 5-FdC into oligonucleotides using standard phosphoramidite chemistry makes it an accessible and versatile modification. As our understanding of the role of DNA methylation in disease continues to grow, the applications of 5-FdC-modified oligonucleotides are likely to expand, offering new avenues for diagnostics, research, and personalized medicine.

References

-

A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine. PubMed. [Link]

-

Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines. National Institutes of Health. [Link]

-

5-Fluoro-2'-Deoxycytidine and Tetrahydrouridine in Treating Patients with Refractory Solid Tumors. National Cancer Institute. [Link]

-

Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Oxford Academic. [Link]

-

A phase 1 study of orally administered 5-fluoro-2'-deoxycytidine with tetrahydrouridine in patients with refractory solid tumors. ResearchGate. [Link]

-

Deoxy-2'-fluoro Analogs by Heteronuclear NMR Spectroscopy. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Institutes of Health. [Link]

-

IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D... ResearchGate. [Link]

-

RP-HPLC Purification of Oligonucleotides. University of Southampton. [Link]

-

Scheme 1. Synthesis of 5-fluoro cytidine phosphoramidites 5 and 9. ResearchGate. [Link]

-

Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer. PubMed. [Link]

-

IC 50 values of 5-FU for colon cancer cells. ResearchGate. [Link]

-

On-demand synthesis of phosphoramidites. National Institutes of Health. [Link]

-

Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Wiley Online Library. [Link]

-

EpiQuik™ DNMT1 Assay Kit. EpigenTek. [Link]

-

COMMUNICATION Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. IU Indianapolis ScholarWorks. [Link]

-

Selective chemical tracking of Dnmt1 catalytic activity in live cells. National Institutes of Health. [Link]

-

Comparison of different melting temperature calculation methods for short DNA sequences. PubMed. [Link]

-

EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric). EpigenTek. [Link]

-

Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent. [Link]

-

EpiQuik DNMT1 Activity/Inhibitor Screening Assay Core Kit. EpigenTek. [Link]

-

HPLC Purification of Long Synthetic Oligonucleotides. Waters Corporation. [Link]

-

Monitoring gene expression: quantitative real-time rt-PCR. PubMed. [Link]

-

Biophysical characterization of DNA binding from single molecule force measurements. National Institutes of Health. [Link]

-

Brief guide to RT-qPCR. National Institutes of Health. [Link]

-

Oligonucleotide Therapeutics: From Discovery and Development to Patentability. National Institutes of Health. [Link]

-

Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. [Link]

-

Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond. PubMed. [Link]

-

Potent Inhibition of Cytosine-5-methyltransferases. Glen Research. [Link]

-

5-Fluorocytosine in DNA is a mechanism-based inhibitor of HhaI methylase. National Institutes of Health. [Link]

-

RT-qPCR guidelines. Real-time PCR Research and Diagnostics Core Facility. [Link]

-

Tutorial: Guidelines for Single-Cell RT-qPCR. National Institutes of Health. [Link]

-

Recombinant human DNA (cytosine-5) methyltransferase. II. Steady-state kinetics reveal allosteric activation by methylated dna. PubMed. [Link]

Sources

- 1. epigentek.com [epigentek.com]

- 2. Recombinant human DNA (cytosine-5) methyltransferase. I. Expression, purification, and comparison of de novo and maintenance methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gene-quantification.de [gene-quantification.de]

- 4. researchgate.net [researchgate.net]

- 6. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. labcluster.com [labcluster.com]

- 9. d-nb.info [d-nb.info]

- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Facebook [cancer.gov]

- 15. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite: Synthesis, Application, and Workflow Optimization

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5'-O-Dimethoxytrityl-5-fluoro-2'-deoxycytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. We will delve into its core chemical properties, strategic applications in oligonucleotide synthesis, and provide field-proven insights to optimize its incorporation into synthetic DNA and RNA strands. This guide is designed to bridge the gap between theoretical knowledge and practical application, ensuring robust and reproducible results in your research and development endeavors.

Introduction: The Significance of Fluorinated Nucleoside Analogs

The strategic incorporation of modified nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. Among these, 5-fluoro-2'-deoxycytidine stands out for its unique biological and chemical properties. The introduction of a fluorine atom at the 5-position of the cytosine base imparts significant changes in the nucleoside's characteristics, including altered base pairing dynamics and increased resistance to enzymatic degradation. These attributes make it a valuable tool in the design of antisense oligonucleotides, siRNA, and aptamers with enhanced efficacy and stability.

The phosphoramidite form, specifically DMTr-5-fluoro-2'-deoxycytidine-phosphoramidite, is the key building block for the automated synthesis of oligonucleotides containing this modification.[1][2] The dimethoxytrityl (DMTr) group on the 5'-hydroxyl position provides a temporary, acid-labile protecting group essential for the stepwise, controlled addition of nucleosides during solid-phase synthesis.[] The 3'-phosphoramidite moiety, in turn, is the reactive group that enables the formation of the phosphodiester backbone.

Core Technical Specifications

A thorough understanding of the chemical and physical properties of this compound is fundamental to its successful application. The following table summarizes its key specifications.

| Property | Value | Source |

| CAS Number | 143774-48-5 | [4][5] |

| Molecular Formula | C39H47FN5O7P | [4][6] |

| Molecular Weight | 747.79 g/mol | [4][6] |

| Appearance | White to off-white powder | [7] |

| Purity | Typically ≥98% (HPLC, 31P NMR) | [4][7] |

| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon or Nitrogen) | [8] |

Strategic Sourcing and Supplier Landscape

The quality of the phosphoramidite is paramount to achieving high coupling efficiencies and minimizing side-product formation during oligonucleotide synthesis. Several reputable suppliers specialize in the production of high-purity nucleoside phosphoramidites.

Key Suppliers:

-

MedChemExpress: A prominent supplier offering this compound for research use, often with detailed analytical data such as purity specifications.[4][8][9]

-

Sigma-Aldrich (Merck): While the exact product was noted as discontinued in one search, they remain a key supplier for a wide range of phosphoramidites and related reagents for oligonucleotide synthesis.

-

Syd Labs: Offers a variety of modified phosphoramidites, including 2'-fluoro-modified versions, indicating a specialization in this area.[7]

-

PolyOrg, Inc: Provides a catalog of modified phosphoramidites for nucleic acid synthesis.[10]

When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) for each lot to verify its identity, purity, and water content. Low water content is particularly critical, as moisture can hydrolyze the phosphoramidite, rendering it inactive.

Experimental Workflow: Automated Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide sequence follows the standard phosphoramidite synthesis cycle on an automated DNA/RNA synthesizer. The following diagram and protocol detail the key steps.

Caption: Automated phosphoramidite oligonucleotide synthesis workflow.

Detailed Protocol:

-

Preparation of Reagents:

-

Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Ensure the solvent is of the highest quality with low water content (<30 ppm).

-

Prepare fresh solutions of the activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)), capping reagents, oxidizing solution, and deblocking solution (trichloroacetic acid in dichloromethane).

-

-

Automated Synthesis Cycle:

-

Step 1: Detritylation: The 5'-DMTr group of the growing oligonucleotide chain, which is attached to a solid support, is removed by treatment with an acid (e.g., trichloroacetic acid). This exposes a free 5'-hydroxyl group for the next coupling step.

-

Step 2: Coupling: The prepared this compound solution is mixed with an activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[] The coupling efficiency at this step is critical for the overall yield of the full-length oligonucleotide.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutants (sequences missing a base) in subsequent cycles.

-

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using an oxidizing agent, typically an iodine solution.

-

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases are removed. This is typically achieved by incubation with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

-

Purification and Analysis:

-

The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

-

The final product should be analyzed by mass spectrometry to confirm its identity and purity.

-

Causality and Field-Proven Insights

-

Coupling Time: Due to the potential for steric hindrance from the fluorine atom, it may be beneficial to slightly extend the coupling time for this compound compared to standard phosphoramidites. This should be determined empirically for your specific synthesizer and reagent combination.

-

Choice of Activator: The choice of activator can significantly impact coupling efficiency. While standard activators are generally effective, for challenging sequences or to maximize yield, more potent activators may be considered.

-

Deprotection Conditions: Standard deprotection conditions are typically sufficient for oligonucleotides containing 5-fluoro-2'-deoxycytidine.[1][2] However, it is always advisable to perform a small-scale trial to ensure complete deprotection without degradation of the final product.

Chemical Structure and Protective Groups

The following diagram illustrates the chemical structure of this compound, highlighting the key protective and reactive groups.

Caption: Chemical structure with key functional groups.

Conclusion

This compound is a critical reagent for the synthesis of modified oligonucleotides with enhanced therapeutic and diagnostic potential. A thorough understanding of its chemical properties, coupled with optimized synthesis protocols and careful selection of high-quality reagents, will enable researchers to harness the full potential of this valuable building block. By following the guidelines and insights presented in this guide, scientists can confidently and efficiently incorporate 5-fluoro-2'-deoxycytidine into their oligonucleotide constructs, paving the way for new discoveries and advancements in the field of nucleic acid research and development.

References

-

Schmidt, S., Pein, C. D., Fritz, H. J., & Cech, D. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 20(10), 2421–2426. [Link]

-

Chemical synthesis of 2′-deoxyoligonucleotides containing 5-fluoro-2′-deoxycytidine. ResearchGate. [Link]

-

This compound - Canspec. [Link]

-

This compound | C39H47FN5O7P - PubChem. [Link]

-

Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies - IU Indianapolis ScholarWorks. [Link]

-

In vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC - NIH. [Link]

-

This compound - MedchemExpress.com (Japanese). [Link]

-

DMT-2'-F-dG(iBu)-CE-Phosphoramidite - Syd Labs. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. This compound - CAS:143774-48-5 - [官网]创赛优选|上海创赛|汇聚全球科研品牌,让您采购如此简单|买试剂,上创赛优选|安全技术说明书下载|COA下载|MSDS下载 [canspec.cn]

- 6. This compound | C39H47FN5O7P | CID 9987612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS No.: 144089-97-4 | DMT-2'-F-dG(iBu)-CE-Phosphoramidite - Syd Labs [sydlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. polyorginc.com [polyorginc.com]

The Alchemist's Guide to Modified Nucleosides: A Deep Dive into Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Canonical Four

The era of oligonucleotide therapeutics and advanced molecular diagnostics is built upon a chemical foundation that extends far beyond the natural building blocks of DNA and RNA. Modified nucleosides are the keystones of this revolution, imbuing oligonucleotides with enhanced stability, novel functionalities, and improved pharmacokinetic properties. The elegant and highly efficient phosphoramid-ite chemistry is the workhorse that enables the site-specific incorporation of these modifications. This guide is intended to provide not just the "how," but the critical "why" that underpins the successful synthesis of modified oligonucleotides.

Section 1: The Bedrock of Synthesis: Phosphoramidite Chemistry Revisited

Solid-phase oligonucleotide synthesis using the phosphoramidite method is a cyclical process, with each cycle comprising four key steps: deblocking, coupling, capping, and oxidation.[1] This approach, pioneered by Marvin Caruthers, remains the gold standard due to its high efficiency and amenability to automation.[2] The synthesis proceeds in the 3' to 5' direction, in contrast to the 5' to 3' direction of biological nucleic acid synthesis.[2]

The Synthesis Cycle: A Symphony in Four Parts

The successful incorporation of any nucleoside, modified or otherwise, hinges on the near-perfect execution of each step in the synthesis cycle.

-

Deblocking (Detritylation): The cycle commences with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside.[3] This is typically achieved using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.[3] The resulting free 5'-hydroxyl group is the nucleophile for the subsequent coupling reaction.

-

Coupling: This is the heart of the synthesis, where the next phosphoramidite monomer is added to the growing oligonucleotide chain.[4] The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or its derivatives, which protonates the diisopropylamino group, converting it into an excellent leaving group.[4][5] The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphorus center, forming a phosphite triester linkage.[5]

-

Capping: As the coupling reaction is not 100% efficient, a small percentage of 5'-hydroxyl groups remain unreacted.[6] To prevent the formation of deletion mutations in subsequent cycles, these unreacted groups are irreversibly blocked, or "capped," typically through acetylation with acetic anhydride and N-methylimidazole.[6]

-

Oxidation: The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[7] Therefore, it is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, most commonly iodine in the presence of water and a weak base like pyridine.[7]

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Section 2: The Palette of Modification: Classes and Considerations

The true power of phosphoramidite chemistry lies in its compatibility with a vast array of modified nucleosides. These modifications can be broadly categorized based on the site of alteration: the nucleobase, the sugar moiety, or the phosphate backbone.

Nucleobase Modifications

Modifications to the heterocyclic bases can introduce new functionalities, such as fluorescent reporters or reactive handles for bioconjugation. They can also alter hybridization properties.

Sugar Modifications

Alterations to the ribose or deoxyribose sugar ring are critical for enhancing nuclease resistance and modulating binding affinity.

-

2'-O-Methyl (2'-OMe): This common modification increases the thermal stability (Tm) of duplexes and confers significant resistance to nuclease degradation.[3][8] 2'-OMe-RNA oligonucleotides are widely used in antisense applications.[8]

-

Locked Nucleic Acids (LNAs): LNAs contain a methylene bridge that "locks" the ribose ring in an A-form conformation, leading to a dramatic increase in duplex stability.[9] This high affinity allows for the design of shorter, more specific probes and antisense oligonucleotides.[9]

Phosphate Backbone Modifications

Replacing one of the non-bridging oxygen atoms in the phosphodiester linkage can profoundly impact the oligonucleotide's properties.

-

Phosphorothioates (PS): In a phosphorothioate linkage, a sulfur atom replaces a non-bridging oxygen. This modification imparts significant nuclease resistance, a critical attribute for therapeutic oligonucleotides.[10] The introduction of a chiral center at the phosphorus atom results in a mixture of diastereomers, which can complicate analysis.[11]

Section 3: The Practitioner's Bench: Protocols and Proven Insights

The successful synthesis of modified oligonucleotides requires a nuanced understanding of how these non-standard building blocks behave within the synthesis cycle.

Coupling Efficiency: The Ultimate Metric of Success

The efficiency of each coupling step is paramount, as it dictates the yield of the full-length product. Even a small decrease in coupling efficiency can lead to a significant reduction in the final yield, especially for longer oligonucleotides.[12]

| Modification | Typical Coupling Time | Reported Coupling Efficiency | Key Considerations |

| Standard DNA/RNA | 30-60 seconds | >99% | Ensure anhydrous conditions. |

| 2'-O-Methyl | 60-120 seconds | ~98-99% | Slightly more sterically hindered than standard phosphoramidites. |

| LNA | 180-250 seconds | >97% | Significant steric hindrance requires longer coupling times.[9] |

| Biotin | 15 minutes | >97% | Bulky modification requiring extended coupling.[5] |

| Fluorescent Dyes (e.g., FAM) | 10 minutes | >95% | Can be sensitive to synthesis conditions; may require milder deprotection.[13] |

Note: Coupling efficiencies are influenced by the synthesizer, reagents, and the specific sequence. The values presented are illustrative.

Detailed Experimental Protocol: Incorporation of a 5'-Biotin Modifier

This protocol outlines the steps for incorporating a biotin phosphoramidite at the 5'-terminus of an oligonucleotide on an automated synthesizer.

-

Preparation:

-

Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry.

-

Ensure the final detritylation step is performed to expose the 5'-hydroxyl group of the terminal nucleoside.

-

-

Biotinylation Cycle:

-

Coupling: Deliver the biotin phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile) and an activator (e.g., 0.25 M ETT in anhydrous acetonitrile) to the synthesis column. Extend the coupling time to 15 minutes to accommodate the bulky biotin moiety.[5]

-

Capping: Perform a standard capping step to block any unreacted 5'-hydroxyl groups.

-

Oxidation: Carry out a standard oxidation step to stabilize the newly formed phosphite triester linkage.

-

-

Cleavage and Deprotection:

-

Proceed with the standard cleavage and deprotection protocol appropriate for the nucleobase protecting groups used in the synthesis.

-

Caption: Workflow for the 5'-biotinylation of a synthetic oligonucleotide.

Section 4: Navigating the Labyrinth: Troubleshooting and Analysis

The introduction of modified nucleosides can present unique challenges that require careful troubleshooting and specialized analytical techniques.

Common Pitfalls and Their Solutions

-

Low Coupling Efficiency:

-

Incomplete Deprotection:

-

Cause: The modification is labile to standard deprotection conditions, or the protecting groups are particularly stubborn.

-

Solution: Employ orthogonal protecting groups that can be removed under milder conditions without affecting the modification.[16][17] For base-labile modifications, consider using "UltraMILD" phosphoramidites and deprotection with potassium carbonate in methanol.[18]

-

-

Peak Broadening or Splitting in HPLC:

-

Cause: For phosphorothioates, this is often due to the presence of diastereomers.[11] For other modifications, it could indicate incomplete deprotection or on-column degradation.

-

Solution: For phosphorothioates, this is an inherent property. For other issues, optimize deprotection conditions and HPLC purification methods.

-

The Analytical Toolkit: Ensuring Quality and Purity

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-Phase (RP-HPLC): Separates oligonucleotides based on hydrophobicity. It is particularly useful for purifying "DMT-on" oligonucleotides, where the hydrophobic DMT group is retained on the full-length product.[19]

-

Ion-Exchange (IEX-HPLC): Separates oligonucleotides based on charge. It is effective for purifying "DMT-off" oligonucleotides and can resolve sequences with the same length but different charge, such as phosphorothioate diastereomers.[18][20]

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): These techniques are indispensable for confirming the molecular weight of the final product, thereby verifying the successful incorporation of the modification.[21] Tandem MS (MS/MS) can be used to sequence the oligonucleotide and pinpoint the location of the modification.[14]

-

Section 5: The Horizon of Possibility: The Future of Modified Oligonucleotides

The field of modified oligonucleotides is in a constant state of evolution, driven by the relentless pursuit of more effective therapeutic agents and more sensitive diagnostic tools. The development of novel orthogonal protecting group strategies will enable the synthesis of increasingly complex and multifunctional oligonucleotides.[16][17] As our understanding of the interplay between chemical modifications and biological activity deepens, so too will our ability to rationally design and synthesize the next generation of oligonucleotide-based technologies.

References

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

Microsynth. (n.d.). RP-HPLC, IEX-HPLC and HPLC Purification & Dialysis. Retrieved from [Link]

-

Abraham Entertainment. (2025, November 13). LC-MS Analysis Of Oligonucleotides: A Comprehensive Guide. Retrieved from [Link]

-

Guzaev, A. P., & Manoharan, M. (2001). Fluoride-cleavable biotinylation phosphoramidite for 5′-end-labeling and affinity purification of synthetic oligonucleotides. Nucleic Acids Research, 29(13), e65. [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

Separation Science. (2025, May 29). Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

Lindström, U. M., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]

-

Zarytova, V. F., Ivanova, E. M., & Chasovskikh, M. I. (1997). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 25(9), 1892–1894. [Link]

-

Padmanabhan, S., et al. (2018). Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. Organic Process Research & Development, 22(11), 1591-1597. [Link]

-

ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

-

Gilson. (n.d.). Five Key Tips to Improve Your Oligo Purification Workflow. Retrieved from [Link]

- Google Patents. (n.d.). CA2361079C - Method for deprotecting oligonucleotides.

-

Oleksyszyn, J., & Beres, J. (1995). Photocleavable Biotin Phosphoramidite for 5′-End-Labeling, Affinity Purification and Phosphorylation of Synthetic Oligonucleotides. Nucleic Acids Research, 23(21), 4591–4594. [Link]

-

Kumar, P., & Sharma, K. (2013). Solid-Phase Supports for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry, 53(1), 3.1.1–3.1.60. [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

-

Glen Research. (n.d.). Biotin Labeling of Oligonucleotides. Retrieved from [Link]

-

Eritja, R. (2007). Solid-Phase Synthesis of Modified Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 28(1), 4.1.1–4.1.25. [Link]

-

Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]

-

Grijalvo, S., et al. (2020). Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones. Molecules, 25(16), 3695. [Link]

-

Microsynth. (n.d.). Synthesis of Nucleic Acids - Implications for Molecular Biology. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 16.24 - Locked Nucleic Acid (LNA™): Chemistry, Benefits & Phosphoramidites. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved from [Link]

-

Bio-Synthesis Inc. (2008, February 9). LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]

Sources

- 1. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]

- 5. Fluoride-cleavable biotinylation phosphoramidite for 5′-end-labeling and affinity purification of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-Phase Supports for Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. glenresearch.com [glenresearch.com]

- 8. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]

- 9. glenresearch.com [glenresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. sg.idtdna.com [sg.idtdna.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. trilinkbiotech.com [trilinkbiotech.com]

- 16. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]

- 18. glenresearch.com [glenresearch.com]

- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. idtdna.com [idtdna.com]

Experimental Protocols: Synthesis and Analysis of 5-Fluoro Modified Oligonucleotides

The ability to chemically synthesize oligonucleotides with site-specific 5-fluoro modifications is crucial for their study and application. Standard phosphoramidite chemistry is readily adaptable for this purpose.

Protocol: Solid-Phase Synthesis of a 5-Fluoro Modified DNA Oligonucleotide

This protocol outlines the standard automated solid-phase synthesis of a DNA oligonucleotide containing a 5-fluoro-2'-deoxyuridine (5-FdU) modification.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA phosphoramidites (dA, dG, dC, T)

-

5-FdU phosphoramidite (e.g., 5'-O-Dimethoxytrityl-5-fluoro-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite)

-

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Capping reagents (Acetic Anhydride, N-Methylimidazole)

-

Oxidizing solution (Iodine/Water/Pyridine)

-

Deblocking solution (Trichloroacetic acid in Dichloromethane)

-

Cleavage and deprotection solution (concentrated Ammonium Hydroxide)

-

HPLC purification system

Methodology:

-

Synthesis Cycle: The automated synthesis proceeds through a series of four steps, repeated for each nucleotide addition.

-

Step 1: Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide on the solid support using the deblocking solution.

-

Step 2: Coupling: The 5-FdU phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping reagents to prevent the formation of deletion sequences.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

-

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate the full-length product.

-

Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm. The purity and identity are confirmed by mass spectrometry.

Workflow: Analysis of Duplex Thermal Stability

This workflow describes the determination of the melting temperature (Tm) of a nucleic acid duplex, a key parameter for assessing the impact of 5-fluoro modifications.

Caption: Workflow for determining the thermal stability (Tm) of nucleic acid duplexes.

Advanced Applications and Future Directions

The unique characteristics of 5-fluorinated nucleic acids continue to drive innovation in various fields.

19F NMR Spectroscopy for Structural Biology

The fluorine atom serves as an excellent nuclear magnetic resonance (NMR) probe.[1] The 19F chemical shift is highly sensitive to the local chemical environment, providing valuable insights into nucleic acid structure, dynamics, and interactions with other molecules without the background noise inherent in 1H NMR.[1][2]

Aptamer Development and Diagnostics

The enhanced stability and nuclease resistance of 5-fluoro modified oligonucleotides make them ideal candidates for the development of aptamers—structured nucleic acids that bind to specific targets. These modified aptamers are being explored for diagnostic and therapeutic applications.[3] The incorporation of 5-fluorinated pyrimidines can also improve the specificity of diagnostic probes used in techniques like PCR.[4]

Conclusion

The 5-fluoro modification, while seemingly minor, exerts a powerful influence on the structure, stability, and function of both DNA and RNA. Its ability to modulate sugar pucker, enhance base stacking, and increase thermal stability has been leveraged to create potent anticancer drugs, high-fidelity diagnostic probes, and sophisticated tools for structural biology. As our understanding of the intricate interplay between fluorine's electronegativity and nucleic acid conformation deepens, the potential for designing novel fluorinated biomolecules for a new generation of therapeutics and diagnostics will continue to expand, solidifying the 5-fluoro modification as a cornerstone of modern nucleic acid chemistry.

References